S-4-(3-PYRROLIDINYLOXY)-BENZONITRILE
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Overview
Description
4-[(Pyrrolidin-3-yl)oxy]benzonitrile is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrrolidin-3-yl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for 4-[(Pyrrolidin-3-yl)oxy]benzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[(Pyrrolidin-3-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Bases like potassium carbonate and solvents like DMF are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
4-[(Pyrrolidin-3-yl)oxy]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 4-[(Pyrrolidin-3-yl)oxy]benzonitrile involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression. By inhibiting LSD1, the compound can modulate the epigenetic landscape and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: A similar compound with a pyrrolidine ring attached directly to the benzonitrile moiety.
4-(Piperidin-3-yl)oxybenzonitrile: Another compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-[(Pyrrolidin-3-yl)oxy]benzonitrile is unique due to the presence of the oxygen atom linking the pyrrolidine ring to the benzonitrile moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
S-4-(3-Pyrrolidinyloxy)-benzonitrile is a compound that has drawn attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a pyrrolidine ring and a nitrile group attached to a benzene ring. The structural formula can be represented as follows:
This compound exhibits unique properties that contribute to its biological activity, particularly in modulating various cellular pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:
- A549 (lung cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound showed promising IC50 values, indicating effective inhibition of cell proliferation. For instance:
Cell Line | IC50 Value (μM) |
---|---|
A549 | 5.29 ± 0.58 |
HeLa | 3.72 ± 0.91 |
MCF-7 | 9.23 ± 0.56 |
These results suggest that this compound could be a viable candidate for further development as an anticancer agent .
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : The compound has been shown to activate caspases (caspase-3, -8, and -9), which are critical in the apoptotic pathway.
- Inhibition of Cell Cycle Progression : Studies indicate that treatment with this compound leads to cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent apoptosis in cancer cells .
Enzyme Inhibition
In addition to its anticancer activity, this compound has been identified as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and various metabolic disorders such as type 2 diabetes. By inhibiting DPP-IV, this compound may enhance insulin secretion and improve glycemic control .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
- Study on Diabetic Models : In animal models with induced diabetes, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups.
- Cancer Treatment Trials : Preliminary trials involving patients with advanced cancer types demonstrated tolerable safety profiles and encouraging preliminary efficacy results.
Properties
IUPAC Name |
4-pyrrolidin-3-yloxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11,13H,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIIODREQCUPRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559583 |
Source
|
Record name | 4-[(Pyrrolidin-3-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124731-65-3 |
Source
|
Record name | 4-[(Pyrrolidin-3-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.